Fmoc-Cys(Bzl)-OPfp
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Overview
Description
Mechanism of Action
Target of Action
Fmoc-Cys(Bzl)-OPfp is primarily used in the field of peptide synthesis . Its primary targets are the amino groups in peptide chains, where it acts as a protective group for the cysteine residue during peptide synthesis .
Mode of Action
This compound interacts with its targets by attaching to the amino groups in peptide chains, thereby protecting the cysteine residue during the synthesis process . This protection is crucial as it prevents unwanted side reactions that could disrupt the desired peptide sequence.
Biochemical Pathways
The compound plays a significant role in the biochemical pathway of peptide synthesis. It facilitates the formation of peptide bonds without unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain .
Pharmacokinetics
Its properties such as stability and reactivity are crucial for its role in peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the cysteine residue, it ensures the integrity of the peptide chain during the synthesis process .
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, the reaction is typically allowed to proceed at room temperature for optimal results . The choice of solvent, such as dimethylformamide, can also impact the efficacy of the compound’s action .
Biochemical Analysis
Biochemical Properties
Fmoc-Cys(Bzl)-OPfp interacts with various biomolecules in biochemical reactions. It is involved in the synthesis of complex disulfide-rich peptides and semisynthesis of proteins . The Fmoc group on the cysteine residue allows for the protection and subsequent deprotection of cysteine, facilitating these biochemical interactions .
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. The Fmoc group protects the cysteine residue during synthesis, preventing unwanted reactions. Once the peptide chain is formed, the Fmoc group can be removed, allowing the cysteine residue to participate in disulfide bond formation, a critical component of protein structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorenylmethyloxycarbonyl-cysteine(benzyl)-pentafluorophenyl ester typically involves the protection of the cysteine thiol group with a benzyl group. The fluorenylmethyloxycarbonyl group is then introduced to protect the amino group. The final step involves the formation of the pentafluorophenyl ester, which is achieved by reacting the protected cysteine derivative with pentafluorophenol in the presence of a coupling reagent .
Industrial Production Methods
Industrial production of fluorenylmethyloxycarbonyl-cysteine(benzyl)-pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluorenylmethyloxycarbonyl-cysteine(benzyl)-pentafluorophenyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, while the benzyl group can be removed under acidic conditions.
Coupling Reactions: The pentafluorophenyl ester reacts with amino groups to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions include peptides with protected cysteine residues, which can be further manipulated to form disulfide bridges or other modifications .
Scientific Research Applications
Fluorenylmethyloxycarbonyl-cysteine(benzyl)-pentafluorophenyl ester is widely used in scientific research, particularly in the fields of:
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22F5NO4S/c32-24-25(33)27(35)29(28(36)26(24)34)41-30(38)23(16-42-15-17-8-2-1-3-9-17)37-31(39)40-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,37,39)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSBWKIZVGTFE-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22F5NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583796 |
Source
|
Record name | Pentafluorophenyl S-benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-95-9 |
Source
|
Record name | Pentafluorophenyl S-benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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